molecular formula C7H16Cl2N2O B2733572 5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride CAS No. 2344685-80-7

5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride

Cat. No.: B2733572
CAS No.: 2344685-80-7
M. Wt: 215.12
InChI Key: JBSJZNLXWGDFBH-UHFFFAOYSA-N
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Description

5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride is a versatile chemical compound with significant potential in various scientific research fields. Its unique molecular structure enables diverse applications, making it indispensable in pharmaceuticals, organic synthesis, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride typically involves the reaction of 1,5-dimethylpiperidin-2-one with an amine source under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted piperidin-2-one derivatives.

Scientific Research Applications

5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,5-dimethylpiperidin-2-one: The free base form of the compound.

    1,5-Dimethylpiperidin-2-one: A precursor in the synthesis of the compound.

    5-Amino-2-piperidone: A structurally related compound with similar properties.

Uniqueness

5-Amino-1,5-dimethylpiperidin-2-one;dihydrochloride stands out due to its enhanced solubility and stability as a dihydrochloride salt. This makes it more suitable for various applications, particularly in aqueous environments and industrial processes.

Properties

IUPAC Name

5-amino-1,5-dimethylpiperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-7(8)4-3-6(10)9(2)5-7;;/h3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSJZNLXWGDFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N(C1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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